2-Propanol, 1-azido-3-chloro-, (2S)- (CAS: 681225-50-3) is a highly functionalized, enantiopure C3 chiral building block that features an azide group, a chloride leaving group, and a secondary hydroxyl stereocenter. This unique trifunctionality makes it a highly versatile core molecule for orthogonal synthetic strategies, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry, nucleophilic substitution, and atom transfer radical polymerization (ATRP) initiator attachment [1]. In industrial procurement, it is primarily sourced as a premium precursor for the synthesis of chiral active pharmaceutical ingredients (APIs)—such as oxazolidinone antibacterials and beta-blockers—as well as for the construction of complex, stimuli-responsive polymer architectures like ABC miktoarm star terpolymers . Procuring this specific (S)-enantiomer allows manufacturers to bypass early-stage chiral resolution and hazardous in-house azidation steps.
Substituting (2S)-1-azido-3-chloro-2-propanol with its racemic counterpart (CAS: 51275-91-3) or the simpler precursor (S)-epichlorohydrin introduces severe process inefficiencies. Using the racemate necessitates downstream kinetic resolution, which caps the theoretical yield of the desired enantiomer at 50% and introduces laborious separation steps that inflate manufacturing costs [1]. Alternatively, attempting to synthesize this building block in-house from (S)-epichlorohydrin requires handling hazardous sodium azide or hydrazoic acid, often resulting in regiochemical scrambling (e.g., formation of 2-azidomethyl-oxirane byproducts) and diminished enantiomeric excess [2]. Procuring the pre-formed, enantiopure (2S)-azido-chloro-alcohol guarantees >99% ee transfer to downstream intermediates, ensuring regulatory compliance and maximizing step economy in API production.
In the synthesis of chiral APIs, starting with enantiopure (2S)-1-azido-3-chloro-2-propanol allows for the direct formation of intermediates like (S)-5-(chloromethyl)oxazolidin-2-one without loss of stereochemical integrity. When compared to using racemic 1-azido-3-chloro-2-propanol, which requires enzymatic kinetic resolution, the enantiopure starting material provides a 100% theoretical maximum yield of the desired stereoisomer, whereas the racemate is strictly capped at a 50% yield (or requires complex dynamic kinetic resolution with an E-value of ~21 to push past 50%) [1].
| Evidence Dimension | Theoretical yield of enantiopure product |
| Target Compound Data | Up to 100% theoretical yield (>99% ee retained) |
| Comparator Or Baseline | Racemic 1-azido-3-chloro-2-propanol (max 50% yield via standard kinetic resolution) |
| Quantified Difference | 2x increase in theoretical material efficiency for the target enantiomer |
| Conditions | Chiral intermediate synthesis (e.g., oxazolidinone core formation) |
Procuring the enantiopure compound doubles the effective throughput of the synthetic step and eliminates costly, waste-heavy downstream chiral separation.
Attempting to generate the azido-chloro-alcohol motif in-house by reacting epichlorohydrin with sodium azide often results in a mixture of regioisomers. Studies on epoxide ring-opening show that such reactions can yield mixtures containing both 1-azido-3-chloro-2-propanol and 2-azidomethyl-oxirane, requiring tight pH control (e.g., pH 6.5) and buffering to manage [1]. Procuring (2S)-1-azido-3-chloro-2-propanol as a discrete, pre-purified reagent eliminates this regiochemical scrambling, providing a single reactive species for downstream orthogonal functionalization.
| Evidence Dimension | Regiochemical purity of the azido-chloro intermediate |
| Target Compound Data | Single, defined regioisomer (1-azido, 3-chloro) |
| Comparator Or Baseline | In-situ synthesis from epichlorohydrin (yields mixtures including 2-azidomethyl-oxirane) |
| Quantified Difference | Elimination of regioisomer byproducts and associated purification steps |
| Conditions | Nucleophilic ring-opening of epoxides with azide |
Using the pre-formed compound prevents yield losses to unwanted regioisomers and avoids the safety hazards of handling explosive azide salts at scale.
The trifunctional nature of 1-azido-3-chloro-2-propanol makes it an ideal core molecule (ACP) for synthesizing ABC miktoarm star terpolymers. In a benchmark study, the azide group was selectively reacted via click chemistry with monoalkynyl-PEG, while the secondary hydroxyl group was subsequently esterified with 2-bromoisobutyryl bromide to initiate ATRP of tert-butyl methacrylate [1]. This exact orthogonal reactivity cannot be achieved with standard bifunctional initiators or simpler epoxides, which lack the requisite combination of an azide for click coupling and an alcohol for ATRP initiation.
| Evidence Dimension | Orthogonal functionalization sites |
| Target Compound Data | 3 distinct addressable sites (Azide, Chloride, Hydroxyl) |
| Comparator Or Baseline | Standard bifunctional linkers (e.g., azido-alcohols without the chloride leaving group) |
| Quantified Difference | Enables 3 distinct sequential conjugation/polymerization steps from a single core |
| Conditions | Synthesis of PEG(-b-PtBMA)-b-PDEA miktoarm star terpolymers |
Provides material scientists with a ready-to-use, highly controlled initiator core for developing advanced, stimuli-responsive polymers without cross-linking.
Because it retains >99% enantiomeric excess and bypasses kinetic resolution, this compound is the optimal precursor for synthesizing (S)-5-(chloromethyl)oxazolidin-2-one. This intermediate is a critical building block for advanced oxazolidinone antibiotics (e.g., Linezolid analogs), where strict stereochemical control is required for biological activity and regulatory approval .
Leveraging its orthogonal azide and hydroxyl groups, this compound serves as a trifunctional core for the synthesis of complex polymer architectures. It is specifically procured by materials science labs to perform sequential click chemistry and ATRP, enabling the precise assembly of pH-responsive or zwitterionic ABC star polymers without the risk of unwanted cross-linking [1].
The azide moiety allows for highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). When used as a linker, it forms stable 1,2,3-triazoles while preserving the chiral (S)-chloro-alcohol framework. This is highly valuable in drug discovery for appending pharmacophores or targeting ligands while maintaining a defined spatial orientation at the chiral center .